molecular formula C20H23ClN2O3S B11349510 1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

Cat. No.: B11349510
M. Wt: 406.9 g/mol
InChI Key: GJYGQJIAJGMKNZ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a carboxamide group, and a chlorophenyl methanesulfonyl moiety. Its distinct structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl methanesulfonyl group. One common synthetic route involves the reaction of 2-chlorobenzyl chloride with piperidine, followed by the introduction of the methanesulfonyl group through sulfonation reactions. The final step involves the formation of the carboxamide group through amidation reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Alternatively, it may modulate receptor activity by binding to receptor sites, altering signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-ethylphenyl)piperidine-4-carboxamide: This compound has a similar structure but with an ethyl group instead of a methyl group, which may result in different biological activities and chemical properties.

    1-[(2-Chlorophenyl)methanesulfonyl]-N-(2-isopropylphenyl)piperidine-4-carboxamide: The presence of an isopropyl group can lead to variations in steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with molecular targets.

These comparisons highlight the uniqueness of 1-[(2-chlorophenyl)methanesulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide and its potential for further research and development in various scientific fields.

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O3S/c1-15-6-2-5-9-19(15)22-20(24)16-10-12-23(13-11-16)27(25,26)14-17-7-3-4-8-18(17)21/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

GJYGQJIAJGMKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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